molecular formula C24H28N4O B12354911 11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one

11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one

Cat. No.: B12354911
M. Wt: 388.5 g/mol
InChI Key: UEEZSZQKRGBHPR-UHFFFAOYSA-N
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Description

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-A]pyrido[3,4-E]pyrimidine structure, followed by the introduction of benzyl and methylbenzyl groups. Key steps may include:

    Cyclization reactions: to form the core structure.

    Alkylation reactions: to introduce the benzyl and methylbenzyl groups.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up: the reaction conditions.

    Using continuous flow reactors: for better control over reaction parameters.

    Implementing efficient purification techniques: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield hydroxylated derivatives.

    Reduction: may produce fully saturated compounds.

    Substitution: can result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: .

    1H-pyrazolo[3,4-b]pyridine derivatives: .

Uniqueness

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one

InChI

InChI=1S/C24H28N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10,21-22H,11-17H2,1H3

InChI Key

UEEZSZQKRGBHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3CN(CCC3N4C2=NCC4)CC5=CC=CC=C5

Origin of Product

United States

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